molecular formula C13H16N4O2 B020068 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one CAS No. 57075-34-0

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B020068
CAS No.: 57075-34-0
M. Wt: 260.29 g/mol
InChI Key: YLVZOEKLCUJRSK-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two amino groups at the 5th and 6th positions, a propoxyphenyl group at the 2nd position, and a keto group at the 4th position of the pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate substituted benzaldehyde and guanidine derivatives.

    Condensation Reaction: The substituted benzaldehyde undergoes a condensation reaction with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction forms the intermediate 2-(2-propoxyphenyl)pyrimidine.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino groups at the 5th and 6th positions of the pyrimidine ring.

    Oxidation: Finally, the compound is oxidized to introduce the keto group at the 4th position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol derivative.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Interacting with Nucleic Acids: Binding to DNA or RNA and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: A pyrimidine derivative with amino and hydroxyl groups.

    5,6-Diamino-2-phenylpyrimidin-4(3H)-one: A similar compound without the propoxy group.

    2-(2-Methoxyphenyl)pyrimidin-4(3H)-one: A compound with a methoxy group instead of a propoxy group.

Uniqueness

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the propoxyphenyl group, which may confer distinct physicochemical properties and biological activities

Properties

IUPAC Name

4,5-diamino-2-(2-propoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZOEKLCUJRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482605
Record name 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57075-34-0
Record name 4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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